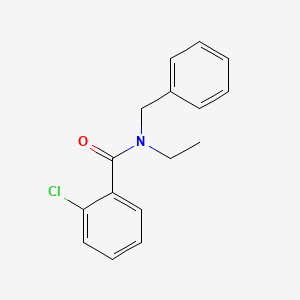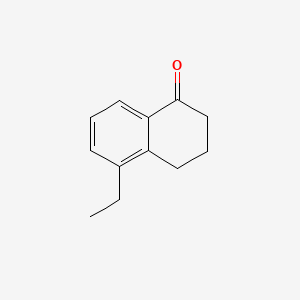![molecular formula C12H9Cl2NO2 B1633301 2,6-Bis(Chloranyl)-4-[(4-Hydroxyphenyl)amino]phenol](/img/structure/B1633301.png)
2,6-Bis(Chloranyl)-4-[(4-Hydroxyphenyl)amino]phenol
Vue d'ensemble
Description
Reduced 2,6-Dichlorophenolindophenol is a dichlorobenzene.
Applications De Recherche Scientifique
Mononuclear Zinc(II) Complexes
The compound has been studied in the context of mononuclear zinc(II) complexes. Research by Habbadi et al. (1998) investigated the formation of zwitterionic Zn(II) complexes with related phenol compounds, highlighting their potential use in coordination chemistry and material science (Habbadi et al., 1998).
Bioremediation of Environmental Pollutants
In a study by Chhaya and Gupte (2013), a related bisphenol compound, Bisphenol A, was used to assess biodegradability and bioremediation potential, indicating the relevance of similar compounds in environmental science (Chhaya & Gupte, 2013).
Hydrogen-bonded Assemblies
Research by Masci and Thuéry (2002) explored hydrogen-bonded assemblies in derivatives of bis(hydroxymethyl)phenol, demonstrating the significance of such compounds in understanding molecular interactions and crystallography (Masci & Thuéry, 2002).
Diiron and Dicobalt Complexes
Campbell, Parsons, and Pennington (1993) studied diiron and dicobalt complexes of a related phenolate-bridged binucleating ligand, contributing to the field of inorganic chemistry and the development of metal-organic frameworks (Campbell, Parsons, & Pennington, 1993).
N–H···π Interactions
Kar, Karmakar, and Baruah (2010) investigated the crystal structures of bis-phenols, providing insights into molecular interactions and potential applications in the design of new materials and pharmaceuticals (Kar, Karmakar, & Baruah, 2010).
Phenolic Antioxidants
Sokolove, Albuquerque, Kauffman, Spande, and Daly (1986) explored the role of bis-phenol as an inhibitor in biological systems, indicating its potential in biomedical research and therapy (Sokolove et al., 1986).
Endocrine Disruptor Studies
Liu et al. (2007) examined the binding characteristics of a related bisphenol compound with nuclear receptors, highlighting the importance of such compounds in understanding hormone-related disorders (Liu et al., 2007).
Synthesis and Oxidation Research
Manda (1974) focused on the synthesis and oxidation of phenol derivatives, emphasizing their significance in synthetic chemistry and potential industrial applications (Manda, 1974).
Redox Properties in Chemistry
Tsuji, Sasaki, and Yoshifuji (1999) investigated the redox properties of a group related to the chemical compound , shedding light on its applications in developing novel redox systems (Tsuji, Sasaki, & Yoshifuji, 1999).
Propriétés
IUPAC Name |
2,6-dichloro-4-(4-hydroxyanilino)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2/c13-10-5-8(6-11(14)12(10)17)15-7-1-3-9(16)4-2-7/h1-6,15-17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTGQCOAUCEONK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=C(C(=C2)Cl)O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


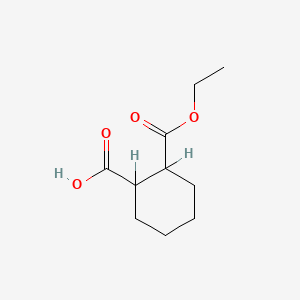
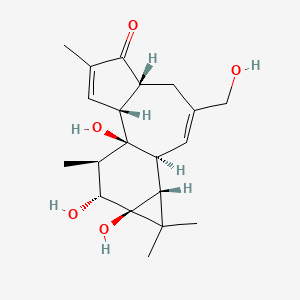
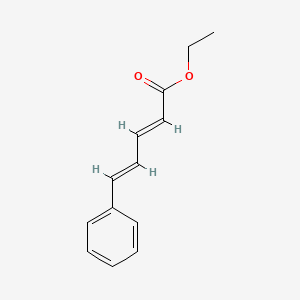
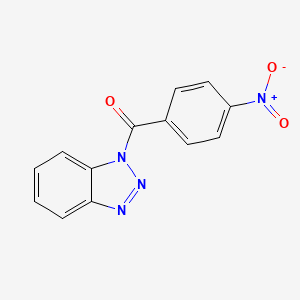
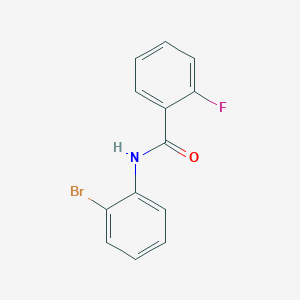

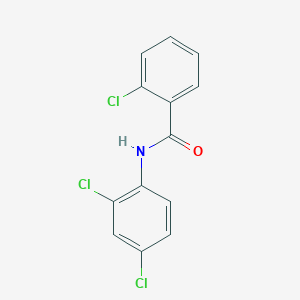

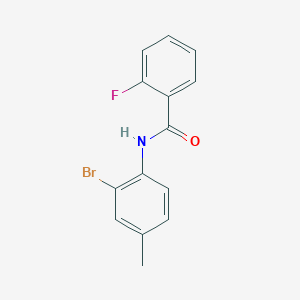
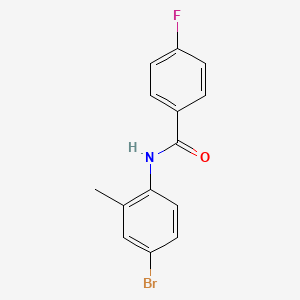
![Methyl 3-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1633257.png)
